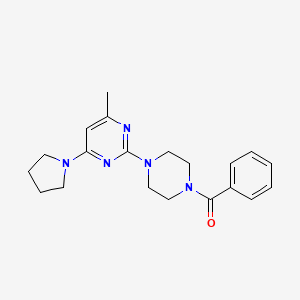

![molecular formula C16H21N5O2 B6564032 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 946384-18-5](/img/structure/B6564032.png)

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anti-Tubercular Activity

Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among these compounds, several exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells.

Antiproliferative Properties

Indole derivatives containing pyrimidine moieties have been explored for their antiproliferative effects. Specifically, 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine derivatives demonstrated notable cytotoxicity against HepG2 cells and THP-1, with an IC50 of 0.175 and 1.565 μM, respectively .

Antibacterial Effects

Furan derivatives, including the compound , have shown antibacterial activity against various strains. Notably, they exhibit better antibacterial effects against Streptococcus pyogenes, Proteus vulgaris, and Escherichia coli .

Drug Development

The molecular interactions of these derivatives have been studied through docking simulations, suggesting their suitability for further development as potential drugs .

Mechanism of Action

Target of Action

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized asacetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

Similar compounds have been shown to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain . This can potentially improve cognitive function and memory .

Biochemical Pathways

By inhibiting acetylcholinesterase, these compounds prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Pharmacokinetics

Similar compounds have been designed with the intent of modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile .

Result of Action

By inhibiting acetylcholinesterase and enhancing cholinergic neurotransmission, similar compounds can potentially improve cognitive function and memory .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action and stability of similar compounds .

properties

IUPAC Name |

[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-12-11-14(19(2)3)18-16(17-12)21-8-6-20(7-9-21)15(22)13-5-4-10-23-13/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDQFZYSBJNTTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6563957.png)

![2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B6563964.png)

![2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563970.png)

![4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563971.png)

![6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B6563975.png)

![4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine](/img/structure/B6563976.png)

![2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563979.png)

![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B6563983.png)

![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563990.png)

![4-methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B6563995.png)

![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563997.png)

![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563999.png)

![4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B6564013.png)